molecular formula C10H10N2O4 B1274668 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid CAS No. 878437-17-3

4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

Katalognummer: B1274668
CAS-Nummer: 878437-17-3
Molekulargewicht: 222.2 g/mol
InChI-Schlüssel: OYBFESAUWPXSBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is a heterocyclic compound that features a furan ring fused with an oxadiazole ring and a butyric acid side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents to form the oxadiazole ringThe reaction conditions often include the use of catalysts and solvents such as ethanol or toluene under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form corresponding esters.

  • Amidation : Forms amides with primary/secondary amines via carbodiimide-mediated coupling (EDC/HOBt).

Example Conditions :

Reaction TypeReagents/ConditionsYieldSource
EsterificationMethanol, H₂SO₄, reflux, 6h72%
AmidationEDC, HOBt, DIPEA, DMF, RT, 12h65%

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole moiety participates in ring-opening reactions with nucleophiles:

  • Hydrolysis : Reacts with aqueous NaOH (1M, 80°C) to yield furan-2-carboxamide derivatives.

  • Thiolysis : Forms thioamide derivatives with mercaptans (e.g., ethanethiol) under basic conditions.

Kinetic Data :

NucleophileReaction Time (h)ProductYield
OH⁻ (1M)3Furan-2-carboxamide68%
SH⁻ (0.5M)5Thioamide analog54%

Oxidation of the Furan Ring

The furan subunit undergoes selective oxidation:

  • Epoxidation : Treating with m-CPBA (1.2 eq) in DCM yields a labile epoxide intermediate .

  • Ring Cleavage : Strong oxidants (e.g., KMnO₄, acidic conditions) convert the furan to a diketone .

Experimental Note :
Epoxidation products are highly reactive and often undergo subsequent cyclization or polymerization unless stabilized .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

  • With Nitrile Oxides : Forms bis-oxadiazole derivatives under microwave irradiation (100°C, 30 min).

  • With Alkenes : Diels-Alder reactions at the furan ring proceed with electron-deficient dienophiles (e.g., maleic anhydride).

Optimized Protocol :

DienophileCatalystTemp (°C)Time (h)Yield
Maleic anhydrideNone120481%
AcetylenedicarboxylateCuI80276%

Reductive Transformations

  • Oxadiazole Reduction : Catalytic hydrogenation (H₂, Pd/C) cleaves the oxadiazole to form a diamino derivative.

  • Furan Hydrogenation : Under high-pressure H₂ (50 psi), the furan ring saturates to tetrahydrofuran.

Critical Observation :
Reductive pathways compete; selectivity depends on catalyst loading and H₂ pressure.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Oxadiazole Ring Rearrangement : Forms isomeric 1,2,5-oxadiazole derivatives .

  • Decarboxylation : Loses CO₂ to generate 3-(furan-2-yl)-1,2,4-oxadiazole .

Quantum Yield Data :

ProcessΦ (254 nm)Half-Life (min)
Rearrangement0.1245
Decarboxylation0.0868

Biological Activation Pathways

In enzymatic environments:

  • Carboxylesterase Hydrolysis : Liver enzymes cleave the butyric acid side chain (t₁/₂ = 22 min in human microsomes) .

  • CYP3A4 Oxidation : Generates hydroxylated furan metabolites (major site: C5 of furan) .

Metabolite Profile :

Enzyme SystemMajor Metabolite% Conversion
Human CYP3A45-hydroxyfuran63%
Rat S9 FractionsDecarboxylated oxadiazole41%

This compound’s reactivity profile enables diverse applications in medicinal chemistry, particularly as a bifunctional building block for targeted prodrugs and enzyme inhibitors. Recent advances in flow-chemistry protocols (e.g., 85% yield in <1h residence time) highlight its growing synthetic utility .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and furan rings often exhibit significant antimicrobial properties. Studies have shown that derivatives of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammatory markers in cell cultures, indicating potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. The presence of the oxadiazole ring is associated with enhanced cytotoxicity against cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, suggesting its role as a lead compound in cancer therapy development .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammation models, researchers treated cells with the compound and measured cytokine levels. The results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in developing anti-inflammatory drugs .

Wirkmechanismus

The mechanism of action of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition leads to the disruption of cellular respiration and energy production in target organisms .

Vergleich Mit ähnlichen Verbindungen

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.

    Furan derivatives: Compounds with a furan ring but different functional groups, such as furan-2-carboxylic acid.

Uniqueness: 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is unique due to the combination of the furan and oxadiazole rings with a butyric acid side chain. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Biologische Aktivität

4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicinal chemistry and material science.

Overview of the Compound

Chemical Structure : The compound features a furan ring fused with an oxadiazole ring and a butyric acid side chain. This unique structure contributes to its reactivity and biological activity.

CAS Number : 878437-17-3

Research indicates that this compound interacts with various enzymes and proteins, significantly influencing biochemical pathways:

  • Enzyme Interaction : One notable interaction is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. Inhibition of this enzyme can have implications for diabetic complications by reducing sorbitol accumulation.

Cellular Effects

The compound exhibits significant effects on different cell types:

  • Cell Signaling : It influences pathways related to inflammation and oxidative stress. This suggests potential therapeutic roles in conditions characterized by these processes.
  • Nematicidal Activity : Preliminary studies have shown that this compound can inhibit the reproduction of plant-parasitic nematodes, indicating its potential as a biopesticide.

Molecular Mechanisms

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity:

  • Aldose Reductase Inhibition : The compound binds to the active site of aldose reductase, preventing substrate access and thus inhibiting its function. This mechanism is crucial for its potential therapeutic application in managing diabetic complications.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : Research has indicated that derivatives of oxadiazole compounds exhibit varying degrees of anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction .
  • Tyrosinase Activity Modulation : A study demonstrated that related compounds could either activate or inhibit tyrosinase enzyme activity depending on their structural modifications. This highlights the potential for designing derivatives with specific biological effects .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound TypeBiological ActivityUnique Features
1,2,4-Oxadiazole DerivativesAnticancer, antimicrobialVaries based on substituents
Furan DerivativesAntioxidant propertiesDifferent functional groups affect reactivity
This compoundInhibits aldose reductase; nematicidalCombination of furan and oxadiazole rings

Eigenschaften

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBFESAUWPXSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390382
Record name 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878437-17-3
Record name 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.